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Compound of Interest

Compound Name: Bisibutiamine

Cat. No.: B1681778 Get Quote

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The user requested information on "Bisibutiamine." Public scientific literature and

chemical databases do not contain a recognized compound by this name. However, the name

strongly suggests a dimeric thiamine structure. The compound Sulbutiamine, a synthetic dimer

of two modified thiamine molecules, is also known by the synonym Bisibuthiamine in some

chemical databases.[1] This whitepaper will focus on Sulbutiamine, which aligns with the

historical context of developing lipid-soluble thiamine derivatives.

Introduction
The story of Sulbutiamine begins with the global health challenge of beriberi, a neurological

and cardiovascular disease caused by severe thiamine (Vitamin B1) deficiency.[2] While the

administration of thiamine was a known cure, its hydrophilic nature limited its bioavailability

and, crucially, its ability to effectively cross the blood-brain barrier to replenish cerebral thiamine

levels. This limitation spurred a concerted research effort, particularly in Japan where beriberi

was a significant issue, to develop lipophilic derivatives of thiamine that could overcome these

pharmacokinetic hurdles.[2][3] This effort first led to the discovery of allithiamine in garlic, a

naturally occurring lipid-soluble derivative.[2] Inspired by this natural template, Japanese

scientists synthesized a series of thiamine disulfide derivatives, culminating in the development

of Sulbutiamine (O-isobutyrylthiamine disulfide) in the mid-1960s.[2][3][4] This document

provides a technical overview of the foundational research, from synthesis and chemical
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characterization to the early pharmacological studies that defined the initial therapeutic

potential of Sulbutiamine.

Chapter 1: The Precursor - Discovery of Allithiamine
The journey towards a brain-bioavailable thiamine analog began not in a laboratory but with a

natural discovery. In the 1950s, Japanese researchers investigating garlic (Allium sativum)

identified a lipid-soluble form of Vitamin B1, which they named Allithiamine.[2] It was found to

be a disulfide derivative, formed when the alliinase enzyme in crushed garlic acts on precursors

to produce allicin, which then reacts with thiamine.[2] This discovery was a paradigm shift,

proving that modifying the thiamine molecule to increase its lipophilicity could dramatically

improve its metabolic effect compared to standard thiamine salts.[2] This natural compound

served as the critical proof-of-concept and structural blueprint for the subsequent development

of synthetic, more potent thiamine disulfide derivatives, including Sulbutiamine.
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Conceptual workflow of the discovery of Allithiamine.

Chapter 2: Synthesis and Chemical Properties of
Sulbutiamine
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Following the discovery of allithiamine, the goal was to create a synthetic derivative with

optimized stability and lipophilicity. Sulbutiamine was developed by Tanabe Seiyaku Co. in

Japan. While detailed protocols from the original synthesis are not widely available, the

molecular structure informs the conceptual synthetic pathway. The process involves a

symmetric dimerization of two thiamine molecules, characterized by three key modifications:

Thiazolium Ring Opening: Each thiamine molecule's thiazole ring is opened to expose its

thiol (-SH) group.

Oxidative Dimerization: The two resulting thiol-bearing molecules are oxidized to form a

stable disulfide (-S-S-) bond, linking them together.

Esterification: The primary alcohol group on each thiamine moiety is esterified with an

isobutyryl group. This final step is crucial for significantly increasing the molecule's

lipophilicity.
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Conceptual synthetic pathway for Sulbutiamine.

The resulting molecule exhibits distinct physicochemical properties that are central to its

pharmacological profile.
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Property Value Reference

IUPAC Name

[(E)-4-[(4-amino-2-

methylpyrimidin-5-yl)methyl-

formylamino]-3-[[(E)-2-[(4-

amino-2-methylpyrimidin-5-

yl)methyl-formylamino]-5-(2-

methylpropanoyloxy)pent-2-en-

3-yl]disulfanyl]pent-3-enyl] 2-

methylpropanoate

[1]

Molecular Formula C₃₂H₄₆N₈O₆S₂ [1][5]

Molar Mass 702.89 g/mol [1][5]

CAS Number 3286-46-2 [1][5]

Solubility Lipid-soluble (lipophilic) [1]

Synonyms

Bisibuthiamine, Arcalion,

Enerion, O-Isobutyrylthiamine

disulfide

[1][5]

Chapter 3: Early Pharmacological Studies &
Mechanism of Action
The structural modifications of Sulbutiamine directly translate to a unique pharmacological

profile compared to thiamine. Its enhanced lipophilicity allows it to be readily absorbed and to

cross the blood-brain barrier, a feat that is difficult for its parent compound.[6][7]

Pharmacokinetics

Once administered, genuine Sulbutiamine is not detected in the blood, indicating a very rapid

transformation.[3] It is quickly reduced, likely by glutathione and cysteine, at the disulfide

bridge.[3][5] This cleavage releases two molecules of O-isobutyrylthiamine, which are

subsequently hydrolyzed to liberate thiamine within the cells.[2][6] This mechanism allows for

efficient delivery of thiamine into the central nervous system.
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Parameter Value/Description Reference

Bioavailability

High; readily crosses the

blood-brain barrier due to high

lipophilicity.

[6][7]

Metabolism

Rapidly reduced to O-

isobutyrylthiamine, then

hydrolyzed to thiamine.

[2][6]

Elimination Half-life Approximately 5 hours. [5]

Excretion Primarily renal. [5]

Mechanism of Action

The primary mechanism of Sulbutiamine is to serve as a highly efficient delivery system for

thiamine to the brain.[6] By crossing the blood-brain barrier, it significantly increases the

cerebral concentration of thiamine and its crucial phosphate esters, particularly thiamine

diphosphate (ThDP), which is a vital coenzyme in cellular energy metabolism.[2][6]

Beyond simply repleting thiamine levels, early research suggested more specific neurotropic

effects. Studies pointed towards a modulatory effect on several neurotransmitter systems,

including an increase in hippocampal cholinergic activity and potential modulation of cortical

dopaminergic and glutamatergic pathways.[1][8][9]
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Proposed mechanism of action for Sulbutiamine.

Chapter 4: Key Early Experimental Evidence
The therapeutic rationale for Sulbutiamine was built upon key preclinical and early clinical

studies that demonstrated its effects on the central nervous system, particularly concerning

memory and fatigue.

Preclinical Research: Memory Enhancement in Mice
One of the foundational studies illustrating the central effects of Sulbutiamine was conducted

by Micheau et al. (1985). This experiment provided the first strong evidence of its nootropic

(cognitive-enhancing) properties.[8]

Experimental Protocol: Micheau et al. (1985)

Objective: To determine if chronic administration of Sulbutiamine could facilitate long-term

memory formation and affect central cholinergic activity.[8]

Subjects: Male BALB/c mice.[8]

Treatment Regimen: Mice received a daily intraperitoneal injection of Sulbutiamine at a dose

of 300 mg/kg for 10 consecutive days. Control subjects received the vehicle solution.[8]

Behavioral Assay: An appetitive operant conditioning task was used. Mice were tested in a

single acquisition session, followed by a retention test 24 hours later to assess long-term

memory.[8]

Neurochemical Analysis: Following the behavioral tests, hippocampal sodium-dependent

high-affinity choline uptake (HACU) was measured as an index of cholinergic activity.[8]
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Experimental workflow from Micheau et al. (1985).

Quantitative Preclinical Findings
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The results from early animal studies provided the first quantitative evidence of Sulbutiamine's

biological effects within the brain.

Study Type Subject
Dosage
Regimen

Key
Quantitative
Finding(s)

Reference

Memory/Choliner

gic Activity
Mice

300 mg/kg/day

(IP) for 10 days

+10% significant

increase in

hippocampal

high-affinity

choline uptake.

[8]

Brain Thiamine

Levels
Rats

52 mg/kg/day

(IP) for 14 days

Thiamine

Diphosphate

(ThDP) became

the most

abundant

thiamine

compound in the

cortex,

cerebellum,

hippocampus,

and medulla

oblongata.

[2]

Early Clinical Research
Based on its mechanism of action and preclinical data, Sulbutiamine was investigated for

conditions associated with cerebral fatigue or asthenia. It was first marketed in France in 1973

under the brand name Arcalion.[5]
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Indication Dosage Duration
Key Reported
Outcome

Reference

Asthenia

(Weakness/Fatig

ue)

Not specified Not specified

Used in France

to treat

symptoms of

weakness or

fatigue.

[5]

Fatigue in

Multiple

Sclerosis

Not specified Not specified

An uncontrolled

trial reported

effectiveness in

reducing fatigue.

[5]

Psycho-

behavioral

Inhibition in

Major

Depression

600 mg/day 8 weeks

A double-blind,

placebo-

controlled trial

showed a

significant

decrease in

social inhibition

associated with

the depressive

event.

[2]

These early studies, while sometimes lacking the rigorous controls of modern trials, established

the clinical profile of Sulbutiamine as a centrally-acting anti-asthenic agent, distinguishing it

from simple vitamin supplementation.

Conclusion
The early research and discovery of Sulbutiamine represent a significant milestone in medicinal

chemistry and neuropharmacology. Stemming from the critical need to overcome the biological

barriers faced by thiamine, its development was a triumph of rational drug design inspired by a

natural product. The initial synthesis in Japan provided a molecule with enhanced lipophilicity,

allowing it to effectively penetrate the central nervous system. Subsequent pharmacological

and experimental studies in both animal models and humans established its primary

mechanism—increasing cerebral thiamine phosphate levels—and demonstrated its clinical
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utility in treating asthenia and certain cognitive dysfunctions. The foundational work detailed in

this guide laid the groundwork for decades of use and ongoing research into this unique

thiamine derivative.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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